molecular formula C26H21F3N4O2S B4321106 2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4321106
M. Wt: 510.5 g/mol
InChI Key: FJYOUVUWUCIBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that features a thiazole ring, a quinoline ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3,5-bis-trifluoromethyl-benzaldehyde with 4-hydroxycoumarin in the presence of a base such as piperidine, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the thiazole or quinoline rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the quinoline ring can intercalate with DNA, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its combination of a thiazole ring, a quinoline ring, and a trifluoromethyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-oxo-4-phenyl-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N4O2S/c27-26(28,29)16-8-4-9-17(14-16)33-18-10-5-11-19(34)21(18)20(15-6-2-1-3-7-15)22(23(33)30)24(35)32-25-31-12-13-36-25/h1-4,6-9,12-14,20H,5,10-11,30H2,(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYOUVUWUCIBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C(=O)NC4=NC=CS4)C5=CC=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 3
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 4
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 5
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Reactant of Route 6
2-AMINO-5-OXO-4-PHENYL-N-(1,3-THIAZOL-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

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